1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-13-6-4-5-7-15(13)22-17(24)21-14-10-19-16(20-11-14)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUALYUOHOJPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting from 2-methylimidazole, the imidazole ring is synthesized through cyclization reactions.
Pyrimidine Derivative Synthesis: The pyrimidine moiety is prepared by reacting appropriate precursors under controlled conditions, often involving condensation reactions.
Coupling Reaction: The final step involves coupling the ethyl-substituted phenyl isocyanate with the pyrimidine-imidazole intermediate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related urea derivatives and heterocyclic analogs. Key comparisons include:
Structural Analogues with Pyrimidine-Urea Scaffolds
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Structure: Contains a pyrazole ring instead of pyrimidine and lacks the imidazole substituent. Properties: Molecular weight 272.34, melting point 148–150°C. Infrared (IR) and nuclear magnetic resonance (NMR) data indicate strong hydrogen bonding via urea and pyrazole groups .
1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Structure: Shares the pyrimidine-urea core but substitutes phenoxy instead of imidazole. Properties: Molecular weight 334.38 (C₁₉H₁₈N₄O₂), purity ≥95% . Comparison: The phenoxy group may enhance lipophilicity, whereas the imidazole in the target compound could improve solubility and metal-binding capacity.
Imidazole-Substituted Heterocycles
2-(2-Methyl-1H-imidazol-1-yl)aniline Structure: Features an imidazole-aniline linkage but lacks the urea-pyrimidine framework. Properties: Molecular weight 173.21, melting point 132.5–134.5°C .
3-(2-Methyl-1H-imidazol-1-yl)aniline
- Structure : Isomeric imidazole substitution at the meta position on aniline.
- Properties : Molecular weight 173.21, melting point 119.5–121.5°C .
- Comparison : Positional isomerism affects electronic properties; the para-substituted imidazole in the target compound may offer superior steric alignment for binding.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related urea derivatives, such as coupling aryl isocyanates with amines or using phase-transfer catalysis .
- Biological Relevance: While direct data are lacking, imidazole-pyrimidine hybrids are known for kinase inhibition (e.g., EGFR inhibitors). The 2-ethylphenyl group may enhance membrane permeability compared to bulkier substituents .
- Limitations : The absence of experimental data (e.g., IC₅₀ values) in the evidence restricts definitive conclusions about efficacy.
Biological Activity
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Urea moiety : Known for its involvement in hydrogen bonding and molecular interactions.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Imidazole group : Imparts unique properties such as metal coordination and protonation states affecting biological interactions.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it affects various cancer cell lines, including:
- HCT116 (colon cancer) : The compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects.
- P388 murine leukemia : Effective in reducing cell viability, suggesting potential as a chemotherapeutic agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of kinases : Similar to other derivatives in its class, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of apoptosis : Studies suggest that treatment with this compound leads to activation of apoptotic pathways, characterized by mitochondrial membrane potential changes and caspase activation.
Antiviral Activity
In addition to its antitumor properties, there is preliminary evidence suggesting antiviral activity against viruses such as Herpes simplex virus type I. This activity is attributed to the compound's ability to interfere with viral replication processes.
Case Studies
- Case Study 1 : A study on the efficacy of this compound against HCT116 cells showed a dose-dependent response with significant reductions in cell proliferation at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
- Case Study 2 : In a murine model of leukemia, administration of the compound resulted in prolonged survival rates compared to control groups, highlighting its potential therapeutic benefits.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HCT116 | 5 | CDK inhibition, apoptosis induction |
| Antitumor | P388 | 7 | CDK inhibition |
| Antiviral | HSV Type I | N/A | Viral replication interference |
Q & A
Q. What are the optimal synthetic routes for 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling substituted pyrimidines with urea derivatives. For example, nucleophilic substitution on 2-chloropyrimidine intermediates with imidazole derivatives (e.g., 2-methylimidazole) under reflux conditions (e.g., DMF, 80–100°C) can yield the pyrimidinyl-imidazole core . Subsequent urea formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-ethylaniline is critical. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:carbonyl) and inert atmospheres to prevent side reactions. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography (e.g., single-crystal analysis at 100 K) confirms bond lengths (e.g., C–N: 1.36–1.42 Å) and dihedral angles between aromatic rings (e.g., imidazole-pyrimidine: 10–12°) .
- NMR : H-NMR detects urea NH protons (δ 8.5–9.5 ppm, broad singlets) and imidazole protons (δ 7.2–7.8 ppm). C-NMR identifies carbonyl carbons (δ 155–160 ppm) .
- IR : Urea C=O stretches appear at 1640–1680 cm .
Advanced Research Questions
Q. What strategies can address contradictions in bioactivity data for urea-imidazole derivatives across studies?
- Methodological Answer :
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validated cell lines (e.g., HEK293 for kinase assays) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., ethylphenyl vs. fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. How does the compound’s crystal packing, influenced by hydrogen bonding, affect its stability and solubility?
- Methodological Answer :
- Intermolecular interactions : N–H⋯N hydrogen bonds (2.8–3.0 Å) between urea NH and imidazole/pyrimidine nitrogens stabilize the crystal lattice, reducing solubility in polar solvents .
- Solubility enhancement : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) disrupts H-bond networks, improving aqueous solubility for in vivo studies .
Q. What computational methods predict the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- QSPR models : Estimate logP (predicted ~3.2) and biodegradation half-life using EPI Suite .
- DFT calculations : Simulate hydrolysis pathways (e.g., urea cleavage at pH 7.4) to identify stable metabolites .
Critical Analysis of Contradictions
- Bioactivity Variability : Discrepancies in IC values (e.g., kinase inhibition) may arise from assay pH (optimal 7.4 vs. 6.8) or solvent (DMSO >5% denatures proteins) .
- Synthetic Yield Differences : Anhydrous conditions (vs. ambient humidity) improve carbodiimide coupling efficiency by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
